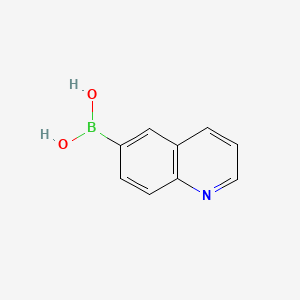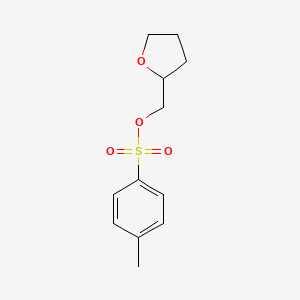
2-Chloro-6-methylpyridine 1-oxide
Overview
Description
2-Chloro-6-methylpyridine 1-oxide is a chemical compound with the molecular formula C6H6ClNO . It has a molecular weight of 143.57 .
Synthesis Analysis
The synthesis of 2-Chloro-6-methylpyridine 1-oxide involves several steps. One method involves the reaction of 3-methylpyridine-1-oxide with trimethylamine and phosgene at temperatures between -30°C and +50°C . Another method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .Molecular Structure Analysis
The InChI code for 2-Chloro-6-methylpyridine 1-oxide is 1S/C6H6ClNO/c1-5-3-2-4-6(7)8(5)9/h2-4H,1H3 . This code represents the molecular structure of the compound.Chemical Reactions Analysis
The main products of the reaction of 3,6-dichloropyridazine with 2-methylpyridine 1-oxide were 6-chloro-2-(2-pyridylmethyl)pyridazin-3(2)-one . Other reactions involving 2-Chloro-6-methylpyridine 1-oxide are still under investigation.Scientific Research Applications
- Chiral Phosphine Oxides : 2-Chloro-6-methylpyridine 1-oxide is employed in the synthesis of chiral phosphine oxides. These ligands exhibit high enantioselectivity and find applications in asymmetric catalysis, particularly in transition-metal-catalyzed reactions .
- FTIR and FT-Raman Analysis : Researchers utilize this compound for experimental Fourier-transform infrared (FTIR) and FT-Raman spectroscopic studies. These techniques provide valuable information about molecular vibrations and conformational changes .
- Environmental Applications : Recent research has explored the inhibitory effects of 2-Chloro-6-methylpyridine 1-oxide on microbial methane oxidation. Understanding these interactions can inform strategies for mitigating methane emissions in natural environments .
Phosphine Oxide Ligands
Spectroscopic Studies
Inhibition of Microbial Methane Oxidation
Mechanism of Action
Target of Action
It’s known that pyridine derivatives, including 2-chloro-6-methylpyridine 1-oxide, have a wide range of biological activities and can interact with various biological targets .
Mode of Action
Pyridine derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds or intermolecular forces .
Biochemical Pathways
Pyridine derivatives are known to be involved in a wide range of biochemical processes, suggesting that 2-Chloro-6-methylpyridine 1-oxide could potentially influence multiple pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-6-methylpyridine 1-oxide . These factors can include temperature, pH, and the presence of other substances that can interact with the compound.
Safety and Hazards
properties
IUPAC Name |
2-chloro-6-methyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-5-3-2-4-6(7)8(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSSVMGPTZYYIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C(=CC=C1)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404477 | |
| Record name | 2-chloro-6-methylpyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methylpyridine 1-oxide | |
CAS RN |
52313-59-4 | |
| Record name | 2-chloro-6-methylpyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














